molecular formula C9H8N2O3 B3348791 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- CAS No. 186341-29-7

2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)-

Cat. No.: B3348791
CAS No.: 186341-29-7
M. Wt: 192.17 g/mol
InChI Key: VJHGHUYHNPALOI-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- is a chemical compound with the molecular formula C9H8N2O3 It is a derivative of imidazolidinedione, featuring a hydroxyphenyl group attached to the nitrogen atom at the 3-position of the imidazolidinedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- typically involves the reaction of glyoxylic acid with urea, followed by the addition of a hydroxyphenyl group. The reaction is carried out under controlled conditions, with the temperature maintained at around 90°C. The glyoxylic acid-urea mixture is added dropwise over a period of approximately 4 hours, followed by an additional 2 hours of heat preservation to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and precise control of reaction conditions would be essential for efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imidazolidinedione ring can be reduced under specific conditions.

    Substitution: The hydroxy group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized imidazolidinedione derivatives.

Scientific Research Applications

2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- involves its interaction with molecular targets and pathways within biological systems. The hydroxyphenyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The imidazolidinedione ring can also participate in various chemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxyphenyl)-2,4-imidazolidinedione
  • 1-(4-Methoxyphenyl)-2,4-imidazolidinedione
  • 5-(2-Hydroxyphenyl)-5-phenyl-2,4-imidazolidinedione
  • 3-Benzyl-2,4-imidazolidinedione
  • 3-Phenyl-2,4-imidazolidinedione

Uniqueness

2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and participate in various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(4-hydroxyphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-8(13)5-10-9(11)14/h1-4,12H,5H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHGHUYHNPALOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476001
Record name 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186341-29-7
Record name 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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